

IUPAC name for Butonitazene and its derivatives

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Compound of Interest		
Compound Name:	Butonitazene	
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An In-depth Technical Guide to the IUPAC Nomenclature, Pharmacology, and Analysis of **Butonitazene** and Its Derivatives

This technical guide provides a comprehensive overview of **Butonitazene** and its structurally related derivatives, a class of synthetic opioids known as nitazenes. The information is intended for researchers, scientists, and drug development professionals, focusing on the chemical nomenclature, pharmacological properties, and analytical methodologies associated with these compounds.

IUPAC Nomenclature and Chemical Properties

Butonitazene and its derivatives are part of the 2-benzylbenzimidazole class of opioids, first synthesized in the 1950s.[1] The systematic naming of these compounds follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for **Butonitazene** is 2-(2-(4-butoxybenzyl)-5-nitro-1H-benzimidazol-1-yl)-N,N-diethylethan-1-amine.[2][3][4][5] This nomenclature precisely describes its molecular structure, which consists of a central benzimidazole core with a nitro group, a butoxy-substituted benzyl group, and a diethylaminoethyl side chain.

A variety of derivatives have been synthesized, primarily differing in the substitution on the benzyl ring and the N,N-diethylamino moiety. The IUPAC names and key chemical properties of **Butonitazene** and several prominent derivatives are summarized in the table below.



Compound Name	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)
Butonitazene	2-(2-(4-butoxybenzyl)-5-nitro- 1H-benzimidazol-1- yl)-N,N-diethylethan- 1-amine[2][3]	C24H32N4O3[3]	424.54[6]
Metonitazene	N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine[7]	C21H26N4O3[7]	382.5[7]
Etonitazene	2-[2-[(4- ethoxyphenyl)methyl]- 5-nitrobenzimidazol-1- yl]-N,N- diethylethanamine[8]	C22H28N4O3[8]	396.5[9]
Isotonitazene	N,N-diethyl-2-[2-[(4-isopropoxyphenyl)methyl]-5-nitro-benzimidazol-1-yl]ethanamine[10]	С23H30N4O3[10]	410.51[10]
Protonitazene	N,N-diethyl-2-((5-nitro- 2-(4- propoxybenzyl)-1H- benzo[d]imidazol-1- yl)methyl)ethan-1- amine	C24H32N4O3	424.5
Flunitazene	N,N-diethyl-2-[2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine[11]	C20H23FN4O2[11]	370.4[11]



N-Pyrrolidino Etonitazene (Etonitazepyne)	2-[(4- ethoxyphenyl)methyl]- 5-nitro-1-(2-pyrrolidin- 1-ylethyl)-1H- benzoimidazole[12]	C24H29N4O3	423.5
N-Desethyl Isotonitazene	N-ethyl-2-[[4-(1-methylethoxy)phenyl] methyl]-5-nitro-1H- benzimidazole-1- ethanamine[13]	C21H26N4O3	382.5

Pharmacological Data

The primary mechanism of action for **Butonitazene** and its derivatives is agonism at the μ -opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4][14] The potency and efficacy of these compounds can vary significantly based on their chemical structure. The following table summarizes key in vitro pharmacological data for selected nitazene analogs.

Compound	μ -Opioid Receptor Binding Affinity (K_i , nM)	µ-Opioid Receptor Functional Potency (EC50, nM)	μ-Opioid Receptor Efficacy (E _{max} , % vs. DAMGO)
Butonitazene	1.255	0.84[4]	~103-108%[4]
Metonitazene	0.58[7]	1.74[7]	>100%[7]
Etonitazene	0.206	1.12	>100%[4]
Isotonitazene	0.44[7]	0.107[7]	>100%[7]
N-Desethyl Isotonitazene	0.252[7]	0.011[4]	>100%[7]
Fentanyl (Reference)	1.255	0.34[4]	~105%[4]
Morphine (Reference)	1.255	1.9[4]	~100%[4]

Experimental Protocols



General Synthesis of 2-Benzylbenzimidazole Opioids

A common synthetic route for this class of compounds involves a multi-step process:

- Nucleophilic Aromatic Substitution: The synthesis often begins with the reaction of a substituted 1-chloro-2,4-dinitrobenzene with a desired N,N-dialkyl-ethylenediamine. This step introduces the ethylamine side chain to the dinitrophenyl ring.
- Selective Reduction: The nitro group ortho to the newly introduced side chain is selectively reduced to an amine. This reduction is crucial for the subsequent cyclization step.
- Condensation and Cyclization: The resulting ortho-phenylenediamine is then condensed with a substituted phenylacetimidate hydrochloride. This reaction forms the benzimidazole ring system, yielding the final 2-benzylbenzimidazole product.

Analytical Methodology: LC-MS/MS for Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and specific detection and quantification of nitazene analogs in biological samples such as blood and urine.[15][16]

- Sample Preparation: A common sample preparation method is liquid-liquid extraction.[16]
 - To 1 mL of the biological matrix (e.g., whole blood), an internal standard (e.g., a deuterated analog such as isotonitazene-d₇) is added.[16]
 - The sample is then alkalinized with a suitable buffer.
 - Extraction is performed with an organic solvent (e.g., a mixture of ethyl acetate and hexane).
 - The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
- Chromatographic Separation:
 - Column: A C18 or biphenyl analytical column is typically used for separation.[15][16]

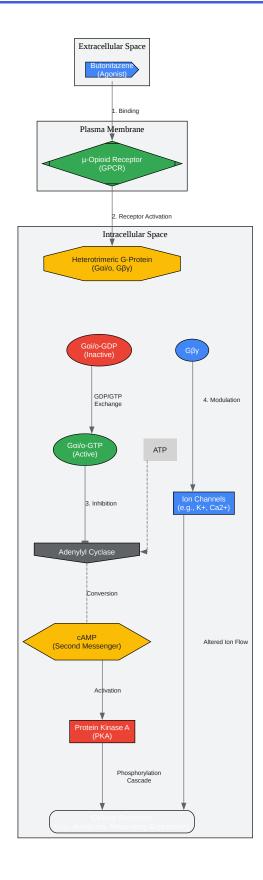


- Mobile Phase: A gradient elution with a mixture of aqueous and organic mobile phases (e.g., ammonium formate buffer and methanol) is employed to achieve chromatographic separation of the analytes.[1]
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[15]

Visualizations μ-Opioid Receptor Signaling Pathway

Butonitazene and its derivatives act as agonists at the μ -opioid receptor, a class A G-protein coupled receptor (GPCR).[14] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.





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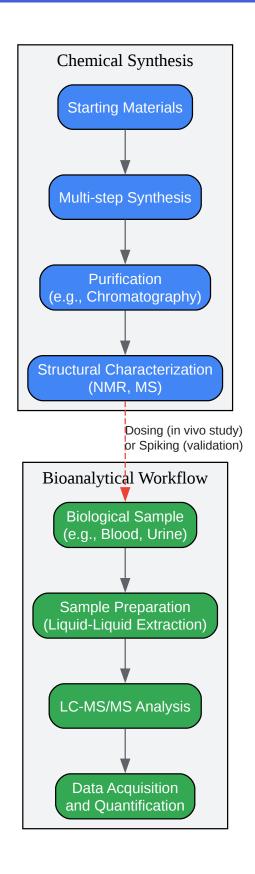
Caption: μ-Opioid receptor signaling pathway activated by **Butonitazene**.



General Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow from the chemical synthesis of a nitazene analog to its analysis in a biological sample.





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Caption: General workflow for the synthesis and bioanalysis of nitazene analogs.



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